Imidazo[1,2-a]pyridine-3-propanol
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Overview
Description
Imidazo[1,2-a]pyridine-3-propanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological and pharmaceutical activities, including antiviral, antifungal, and antitumor properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-propanol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . This process often requires acidic or basic conditions and can be catalyzed by transition metals or other catalysts.
Another approach involves multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product . This method is advantageous due to its efficiency and the ability to generate diverse compounds in a single step.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-propanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-propanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[1,2-a]pyridine-3-propanol include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyridine-3-carboxamides and imidazo[1,2-a]pyridine-3-yl-2-propanol .
Uniqueness
This compound is unique due to its specific structural features and the presence of the propanol group, which can influence its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
400037-32-3 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-4-9-8-11-10-5-1-2-6-12(9)10/h1-2,5-6,8,13H,3-4,7H2 |
InChI Key |
VYUCPNYRFYZFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCCO |
Origin of Product |
United States |
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